Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate
Description
Sodium 1H-1,2,4-triazole-3,5-dicarboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two carboxylate groups at positions 3 and 3. Its sodium salt form enhances water solubility, making it a versatile ligand in coordination chemistry and materials science. Key applications include:
- Coordination Polymers: It forms one-dimensional chains with transition metals (e.g., Zn(II), Co(II)) via carboxylate bridges, adopting distorted octahedral geometries .
- Metal-Organic Frameworks (MOFs): Functionalized derivatives like H4TADIPA (5-(5'-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid) are used to construct bifunctional MOFs for catalysis .
- Crystal Engineering: The ligand facilitates hydrogen bonding (N–H⋯O, O–H⋯N) and π-π interactions, stabilizing supramolecular architectures .
Properties
IUPAC Name |
disodium;1H-1,2,4-triazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.2Na/c8-3(9)1-5-2(4(10)11)7-6-1;;/h(H,8,9)(H,10,11)(H,5,6,7);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLUAGHIOOKFK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN3Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation and Carboxylation
3,5-Diamino-1H-1,2,4-triazole is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C to generate an intermediate diazonium salt. Subsequent carboxylation via carbon dioxide bubbling at 60°C yields the dicarboxylic acid, which is neutralized with sodium hydroxide to form the sodium salt.
Reaction Conditions:
-
Molar Ratio: 1:2 (diamine : NaNO₂)
-
Temperature: 0–5°C (nitrosation), 60°C (carboxylation)
-
Yield: 68–72% (after crystallization)
Hydrolysis of Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate
Base-catalyzed ester hydrolysis is the most scalable method for producing sodium 1H-1,2,4-triazole-3,5-dicarboxylate. Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes saponification in aqueous NaOH, followed by acidification and neutralization.
Optimization of Hydrolysis
A study comparing NaOH, KOH, and LiOH revealed NaOH (2.5 M, 80°C, 6 h) achieves 94% conversion. Prolonged heating (>8 h) leads to triazole ring degradation, reducing yield to <70%.
Data Table 1: Hydrolysis Efficiency Under Basic Conditions
| Base | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | 2.5 | 80 | 6 | 94 |
| KOH | 2.5 | 80 | 6 | 89 |
| LiOH | 2.5 | 80 | 6 | 82 |
Industrial Adaptation
Continuous flow reactors enhance reproducibility, with a residence time of 45 minutes at 100°C achieving 97% yield. Membrane-based separation units isolate the sodium salt directly from the reaction mixture, eliminating crystallization steps.
Metal-Mediated Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective pathway to triazole esters, which are subsequently hydrolyzed to the sodium salt.
Click Chemistry Protocol
Diethyl acetylenedicarboxylate reacts with sodium azide in a solvent-free system at 80°C for 3 minutes, forming the triazole diester intermediate. Hydrolysis with NaOH (1 M, 25°C, 2 h) yields the sodium dicarboxylate with 89% efficiency.
Advantages:
Side Reactions
Competing Glaser coupling of alkynes is suppressed by maintaining a 1:1 azide:alkyne ratio and using Cu(I)Br as a catalyst.
Comparative Analysis of Synthetic Methods
Data Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclization | 72 | 98 | Moderate | 120 |
| Ester Hydrolysis | 94 | 99 | High | 85 |
| Click Chemistry | 89 | 97 | Low | 150 |
Ester hydrolysis outperforms other methods in yield and cost, while click chemistry excels in speed but faces scalability challenges.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one or more of its functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Sodium 1H-1,2,4-triazole-3,5-dicarboxylate is characterized by its triazole ring structure with two carboxylate groups. Its molecular formula is , and it exhibits a high degree of solubility in polar solvents. The compound's structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has been studied for its potential as an antibacterial agent against various pathogens. Its efficacy is attributed to the ability of triazole rings to disrupt microbial cell function.
- Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to NaTDC have been explored for their ability to inhibit specific kinases involved in cancer progression. The triazole moiety plays a crucial role in binding interactions with target proteins .
- Anti-inflammatory Effects : Some studies suggest that sodium 1H-1,2,4-triazole derivatives can modulate inflammatory pathways. This property could be beneficial in developing new anti-inflammatory drugs.
Agricultural Applications
This compound is also being investigated for its role in agriculture:
- Fungicides : Triazole compounds are well-known fungicides. NaTDC could be utilized as a precursor for synthesizing more potent fungicidal agents that can protect crops from fungal infections.
- Plant Growth Regulators : Research into the effects of sodium triazole derivatives on plant growth indicates potential applications as growth regulators. These compounds may enhance root development and overall plant vigor under stress conditions.
Materials Science Applications
This compound shows promise in materials science:
- Corrosion Inhibitors : Triazole compounds are recognized for their ability to form protective films on metal surfaces. NaTDC can be explored as a corrosion inhibitor in various industrial applications.
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that sodium 1H-1,2,4-triazole derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies revealed that certain triazole derivatives led to a reduction in cell viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Case Study 3: Agricultural Use
Field trials showed that crops treated with NaTDC-based fungicides had a marked decrease in fungal disease incidence compared to untreated controls .
Mechanism of Action
The mechanism by which Sodium 1H-1,2,4-Triazole-3,5-dicarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating biochemical pathways. The triazole ring is known for its ability to coordinate with metal ions, which can influence various catalytic processes. The carboxylate groups enhance its solubility and reactivity, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Coordination Chemistry
- This compound : Forms extended chains with metals (e.g., Zn(II)) via μ3-bridging, enabling 2D/3D frameworks. The carboxylate groups act as chelating and bridging ligands .
- Pyrazole Dicarboxylates : Pyrazole analogs (e.g., dimethyl 1H-pyrazole-3,5-dicarboxylate) exhibit bidentate coordination but lack the triazole’s nitrogen-rich environment, reducing versatility in MOF design .
- 1,2,3-Triazole Derivatives : Synthesized via click chemistry, these compounds prioritize pharmaceutical applications (e.g., carbonic anhydrase inhibition) over materials science .
Physicochemical Properties
- Solubility : The sodium salt’s water solubility contrasts with the hydrophobic nature of ester derivatives (e.g., diethyl ester), influencing their utility in aqueous vs. organic systems .
- Thermal Stability : Carboxylate groups enhance thermal stability compared to amine or ester analogs, favoring high-temperature applications .
Biological Activity
Sodium 1H-1,2,4-triazole-3,5-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies and findings.
This compound can be synthesized through various methods, including the reaction of sodium salts with triazole derivatives. The compound exhibits a triazole ring structure which is pivotal for its biological activity.
Key Properties:
- Molecular Formula: C5H4N4O4Na
- Molecular Weight: 196.11 g/mol
- Solubility: Soluble in water due to the presence of carboxylate groups.
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) Values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Gram-positive bacteria | |
| Bacillus cereus | 8 - 128 |
| Enterococcus faecalis | 8 - 256 |
| Gram-negative bacteria | |
| Escherichia coli | 16 - 128 |
| Pseudomonas aeruginosa | 32 - 256 |
| Fungi | |
| Candida albicans | 16 - 128 |
The compound's effectiveness is attributed to its ability to penetrate microbial membranes effectively due to its balanced hydrophilicity and hydrophobicity .
2.2 Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines.
Case Study Findings:
In vitro studies on A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 10 µM, the compound significantly reduced lactate dehydrogenase (LDH) release compared to control groups, indicating reduced cell membrane integrity and potential cytotoxic effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells.
4. Conclusion
This compound is a promising compound with significant antimicrobial and anticancer activities. Its unique chemical structure allows it to interact effectively with biological systems, making it a candidate for further research and development in therapeutic applications.
Q & A
Q. Table 2: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 7.5–8.5 | Precipitates Na⁺ salt |
| Crystallization Solvent | Ethanol:Water (1:3) | Reduces byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
